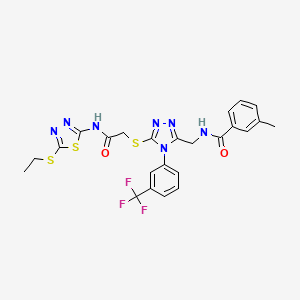
N-benzyl-4-iodobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Benzyl-4-iodobenzamide is an organic compound with the molecular formula C14H12INO It is characterized by the presence of a benzyl group attached to the nitrogen atom of a benzamide moiety, with an iodine atom substituted at the para position of the benzene ring
Mechanism of Action
Target of Action
N-benzyl-4-iodobenzamide is a complex molecule with potential therapeutic applications. Similar compounds have been found to interact with σ-1 and σ-2 receptor subtypes . These receptors are involved in various cellular functions, including cell proliferation and survival, and are potential targets for cancer therapy .
Mode of Action
It is suggested that similar compounds interact with their targets, leading to changes in cellular functions . For instance, compounds with high affinity for σ receptors can inhibit cell proliferation, which is a crucial step in cancer progression .
Biochemical Pathways
Compounds that interact with σ receptors can influence various biochemical pathways, including those involved in cell proliferation and survival . The downstream effects of these interactions can lead to changes in cell behavior, potentially inhibiting the growth of cancer cells .
Result of Action
Similar compounds that interact with σ receptors can inhibit cell proliferation, which could potentially lead to the suppression of cancer growth .
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Benzyl-4-iodobenzamide can be synthesized through several methods. One common approach involves the iodination of N-benzylbenzamide. This can be achieved by reacting N-benzylbenzamide with iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under mild conditions. The reaction typically proceeds at room temperature or slightly elevated temperatures, yielding this compound as the primary product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the risk of human error and improve overall process efficiency.
Chemical Reactions Analysis
Types of Reactions: N-Benzyl-4-iodobenzamide undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom in this compound can be replaced by other nucleophiles through substitution reactions.
Oxidation and Reduction Reactions: The benzyl group can be oxidized to form benzaldehyde or benzoic acid derivatives. Reduction reactions can convert the amide group to an amine.
Hydrolysis: The amide bond in this compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases such as potassium carbonate or sodium hydroxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products:
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Benzaldehyde or Benzoic Acid Derivatives: Formed through oxidation.
Amines and Carboxylic Acids: Formed through hydrolysis.
Scientific Research Applications
N-Benzyl-4-iodobenzamide has several applications in scientific research:
Medicinal Chemistry: It is used as a precursor in the synthesis of radiolabeled compounds for imaging studies, particularly in cancer research.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biological Studies: The compound is used in studies involving sigma receptors, which are implicated in various neurological disorders.
Material Science: It can be used in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
N-Benzyl-4-iodobenzamide can be compared with other similar compounds, such as:
N-Benzyl-4-bromobenzamide: Similar structure but with a bromine atom instead of iodine. It has different reactivity and applications.
N-Benzyl-4-chlorobenzamide: Contains a chlorine atom, leading to variations in chemical behavior and biological activity.
N-Benzyl-4-fluorobenzamide: The presence of a fluorine atom affects its electronic properties and reactivity.
Uniqueness: this compound is unique due to the presence of the iodine atom, which imparts distinct reactivity and potential for radiolabeling applications. The iodine atom also influences the compound’s electronic properties, making it suitable for specific synthetic and research applications.
Properties
IUPAC Name |
N-benzyl-4-iodobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12INO/c15-13-8-6-12(7-9-13)14(17)16-10-11-4-2-1-3-5-11/h1-9H,10H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOLLYHQQIPVFOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C2=CC=C(C=C2)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12INO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
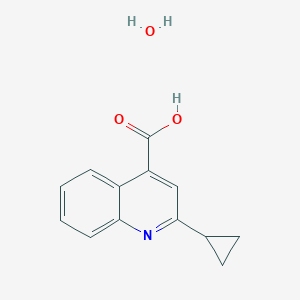
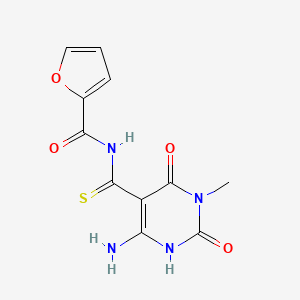
![methyl 2-[(5-{[(2-methoxyphenyl)formamido]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate](/img/structure/B2594780.png)
![2-[(2-Fluorophenyl)sulfonyl]acetamide](/img/structure/B2594781.png)
![3,4,7,9-tetramethyl-1-(3-oxobutan-2-yl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2594785.png)
![N-[4-Fluoro-3-(prop-2-enoylamino)phenyl]-5-morpholin-4-ylsulfonylfuran-2-carboxamide](/img/structure/B2594786.png)
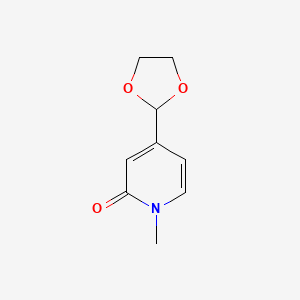

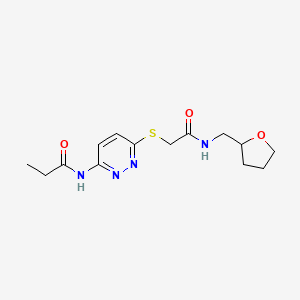


![N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-2-(3-methylphenyl)acetamide](/img/structure/B2594799.png)
